molecular formula C13H8Br2ClNO2 B10902711 2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(5-chloro-2-hydroxyphenyl)imino]methyl}phenol

Cat. No.: B10902711
M. Wt: 405.47 g/mol
InChI Key: ATQAUMKUZJFCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL is a complex organic compound with the molecular formula C13H7Br2ClNO2 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL involves its interaction with cellular components. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial and antifungal effects. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Similar in structure but lacks the imino group.

    2,4-Dibromo-6-hydroxyphenol: Similar but lacks the chlorine atom.

    5-Chloro-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2,4-DIBROMO-6-{[(5-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL}PHENOL is unique due to the presence of both bromine and chlorine atoms, as well as the imino and hydroxyl functional groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H8Br2ClNO2

Molecular Weight

405.47 g/mol

IUPAC Name

2,4-dibromo-6-[(5-chloro-2-hydroxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Br2ClNO2/c14-8-3-7(13(19)10(15)4-8)6-17-11-5-9(16)1-2-12(11)18/h1-6,18-19H

InChI Key

ATQAUMKUZJFCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N=CC2=C(C(=CC(=C2)Br)Br)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.